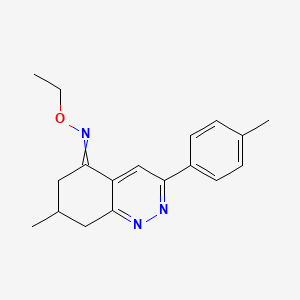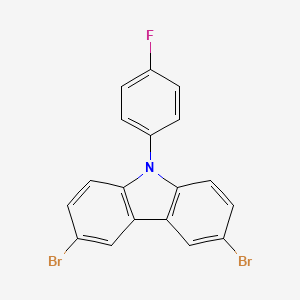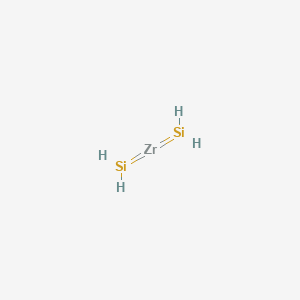
Disilylidenezirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilylidenezirconium is an organometallic compound that features a zirconium atom bonded to two silicon atoms through double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disilylidenezirconium typically involves the reaction of zirconium tetrachloride with disilane in the presence of a reducing agent. One common method includes the use of sodium amalgam as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other organometallic compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Disilylidenezirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and silicon dioxide.
Reduction: It can be reduced further to form zirconium metal and silicon.
Substitution: this compound can participate in substitution reactions where the silicon atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenated compounds or organolithium reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium dioxide and silicon dioxide.
Reduction: Zirconium metal and silicon.
Substitution: Various organozirconium compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Disilylidenezirconium has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical implants.
Medicine: Its unique properties are being investigated for use in drug delivery systems.
Industry: this compound is used in the production of advanced materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism by which disilylidenezirconium exerts its effects involves the interaction of the zirconium center with various substrates. The zirconium atom acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation allows for subsequent chemical transformations, such as polymerization or substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Zirconocene dichloride: Another organozirconium compound used in catalysis.
Zirconium tetrachloride: A precursor for various zirconium-based compounds.
Disilane: A silicon-based compound used in the synthesis of disilylidenezirconium.
Uniqueness: this compound is unique due to its double-bonded silicon-zirconium structure, which imparts distinct reactivity and stability compared to other zirconium compounds. This unique bonding arrangement allows for specific applications in catalysis and material science that are not achievable with other similar compounds.
Eigenschaften
Molekularformel |
H4Si2Zr |
|---|---|
Molekulargewicht |
151.43 g/mol |
IUPAC-Name |
disilylidenezirconium |
InChI |
InChI=1S/2H2Si.Zr/h2*1H2; |
InChI-Schlüssel |
ZSONHIWWHDAZQO-UHFFFAOYSA-N |
Kanonische SMILES |
[SiH2]=[Zr]=[SiH2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


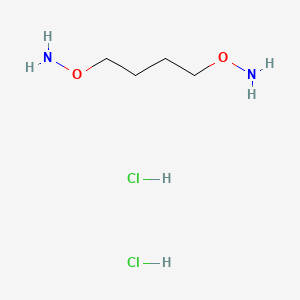
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
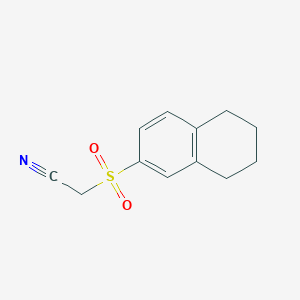
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)


![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
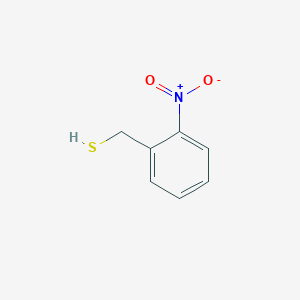
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)

